5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Drug Design

5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid (CAS 944907-16-8) is a heterocyclic building block featuring a 1,3,4-oxadiazole core substituted with a 4-methoxyphenyl group at the 5-position and a free carboxylic acid at the 2-position. With a molecular formula of C₁₀H₈N₂O₄ and a molecular weight of 220.18 g/mol, this compound belongs to the class of 1,3,4-oxadiazole-2-carboxylic acids, a scaffold widely employed in medicinal chemistry and materials science for constructing diverse compound libraries via amide, ester, or heterocycle formation.

Molecular Formula C10H8N2O4
Molecular Weight 220.18 g/mol
CAS No. 944907-16-8
Cat. No. B3310131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid
CAS944907-16-8
Molecular FormulaC10H8N2O4
Molecular Weight220.18 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=C(O2)C(=O)O
InChIInChI=1S/C10H8N2O4/c1-15-7-4-2-6(3-5-7)8-11-12-9(16-8)10(13)14/h2-5H,1H3,(H,13,14)
InChIKeyQAGOQFIFSCKSDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid (CAS 944907-16-8) Procurement Baseline Overview


5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid (CAS 944907-16-8) is a heterocyclic building block featuring a 1,3,4-oxadiazole core substituted with a 4-methoxyphenyl group at the 5-position and a free carboxylic acid at the 2-position [1]. With a molecular formula of C₁₀H₈N₂O₄ and a molecular weight of 220.18 g/mol, this compound belongs to the class of 1,3,4-oxadiazole-2-carboxylic acids, a scaffold widely employed in medicinal chemistry and materials science for constructing diverse compound libraries via amide, ester, or heterocycle formation . Sigma-Aldrich lists this compound under the AldrichCPR program (Catalog No. JRD0434) as a unique chemical for early discovery research, supplied as a solid with the formal name 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid .

Why Generic Substitution of 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid with In-Class Analogs Fails


Substituting 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid with a close in-class analog—such as the corresponding ethyl ester, the 2-thiol, or the des-methoxy phenyl derivative—introduces measurable shifts in lipophilicity, hydrogen-bonding capacity, and latent reactivity that directly compromise downstream synthetic efficiency and physicochemical property profiles. These differences are not cosmetic; they alter solubility, coupling rates, and the pharmacokinetic parameter space of derived compounds [1]. Therefore, generic replacement without quantitative adjustment of reaction conditions or biological readouts is scientifically unsound. The evidence items below quantify the dimensions along which this compound differentiates from its nearest structural neighbors.

5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid Product-Specific Quantitative Evidence Guide


Lipophilicity (XLogP3-AA) Head-to-Head Comparison

The target compound exhibits a computed XLogP3-AA of 1.2, which is 0.1 log unit lower than the des-methoxy phenyl analog (5-phenyl-1,3,4-oxadiazole-2-carboxylic acid, XLogP3-AA = 1.3), 0.7 log unit lower than the ethyl ester derivative (XLogP3-AA = 1.9), and 0.8 log unit lower than the 2-thiol analog (XLogP3-AA = 2.0) [1][2][3][4]. This places the compound in a distinct polarity range that favors aqueous solubility and reduced nonspecific protein binding relative to the ester and thiol forms, while the methoxy group confers a slight polarity advantage over the unsubstituted phenyl derivative.

Medicinal Chemistry Physicochemical Profiling Drug Design

Intermolecular Interaction Potential Evidenced by Predicted Boiling Point and Density

The target compound exhibits a predicted boiling point of 430.6±47.0 °C and a predicted density of 1.371±0.06 g/cm³ . In contrast, the ethyl ester analog shows a significantly lower predicted boiling point of 379.3±44.0 °C and a density of 1.226±0.06 g/cm³ . The 51.3 °C higher boiling point and 0.145 g/cm³ higher density of the carboxylic acid are consistent with strong intermolecular hydrogen bonding involving the –COOH group, which is absent in the ester. These differences directly impact distillation behavior, melt processing, and formulation consistency.

Process Chemistry Formulation Physical Property Assessment

Functional Versatility: Free Carboxylic Acid versus Protected Ester in Downstream Derivatization

The free carboxylic acid of the target compound enables direct one-step amide coupling with amines (using reagents such as EDCI/HOBt or HATU), whereas the corresponding ethyl ester requires a preliminary hydrolysis step to liberate the carboxylic acid before amide formation can occur . In a report describing a mild one-pot 1,3,4-oxadiazole synthesis from carboxylic acids and acylhydrazides using HATU/Burgess reagent, yields of 63–96% were achieved at room temperature, underscoring the synthetic utility of the free acid form over protected analogs [1]. This direct reactivity eliminates a synthetic step, reduces material loss, and accelerates library generation.

Synthetic Chemistry Combinatorial Library Design Building Block Selection

Procurement: AldrichCPR Unique Building Block Status and Commercial Availability Profile

5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid is distributed by Sigma-Aldrich under the AldrichCPR program as a unique chemical (catalog JRD0434, offered in 1 g size) that is part of a collection of rare chemicals specifically curated for early discovery researchers; Sigma-Aldrich does not provide analytical data for this product . By contrast, the closely related 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid (AldrichCPR JRD0432, CAS 99066-76-9) is also listed as an AldrichCPR unique chemical, whereas the ethyl ester (CAS 99367-44-9) is available from multiple suppliers with documented purity specifications [1]. The compound is additionally listed at 95%+ purity from CheMenu and 98% from ChemSrc, offering procurement flexibility across purity tiers .

Chemical Procurement Research Supply Chain Unique Building Blocks

Best-Use Scenarios for 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid in Research and Industrial Procurement


Medicinal Chemistry Lead Optimization and Fragment-Based Drug Design

The compound's XLogP3-AA of 1.2 and free carboxylic acid handle make it an ideal fragment for constructing drug-like libraries with controlled lipophilicity. Its lower logP compared to the thiol (2.0) and ester (1.9) analogs reduces the risk of poor aqueous solubility in downstream leads, while the –COOH group enables direct conjugation to amine-containing pharmacophores without deprotection steps [1].

Parallel Library Synthesis and High-Throughput Chemistry

Procuring the free acid form eliminates the ester hydrolysis step, saving one synthetic operation per library member. Reported yields of 63–96% for analogous oxadiazole syntheses from carboxylic acids demonstrate that this building block is compatible with robust, high-yielding parallel synthesis protocols [2]. The availability in 95% and 98% purity tiers allows cost-efficient procurement for large library campaigns.

Process Chemistry Scale-Up Feasibility Assessment

The predicted boiling point of 430.6 °C and density of 1.371 g/cm³ provide critical data for process chemists evaluating distillation, melt crystallization, or continuous flow processing. The 51.3 °C boiling point elevation relative to the ethyl ester indicates distinctly different thermal behavior, which must be factored into equipment selection and safety assessments during scale-up .

Unique Building Block Procurement for Proprietary Collection Development

Designated as an AldrichCPR unique chemical, this compound is not widely duplicated across vendors, offering research organizations an opportunity to incorporate a structurally differentiated oxadiazole scaffold into proprietary screening collections. This rarity, combined with multi-supplier availability (Sigma-Aldrich, ChemSrc, CheMenu), provides both exclusivity and supply security [3].

Quote Request

Request a Quote for 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.